Cas no 2165731-27-9 ((1R,2S)-2-[2-(4-Bromophenyl)ethynyl]cyclopentan-1-ol)

(1R,2S)-2-[2-(4-Bromophenyl)ethynyl]cyclopentan-1-ol structure
2165731-27-9 structure
商品名:(1R,2S)-2-[2-(4-Bromophenyl)ethynyl]cyclopentan-1-ol
CAS番号:2165731-27-9
MF:C13H13BrO
メガワット:265.145723104477
CID:5043897

(1R,2S)-2-[2-(4-Bromophenyl)ethynyl]cyclopentan-1-ol 化学的及び物理的性質

名前と識別子

    • (1R,2S)-2-[2-(4-bromophenyl)ethynyl]cyclopentan-1-ol
    • (1R,2S)-2-((4-Bromophenyl)ethynyl)cyclopentan-1-ol
    • (1R,2S)-2-[2-(4-Bromophenyl)ethynyl]cyclopentan-1-ol
    • インチ: 1S/C13H13BrO/c14-12-8-5-10(6-9-12)4-7-11-2-1-3-13(11)15/h5-6,8-9,11,13,15H,1-3H2/t11-,13+/m0/s1
    • InChIKey: VDBAHNDPBVHRIB-WCQYABFASA-N
    • ほほえんだ: BrC1C=CC(=CC=1)C#C[C@@H]1CCC[C@H]1O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 267
  • トポロジー分子極性表面積: 20.2
  • 疎水性パラメータ計算基準値(XlogP): 3.3

(1R,2S)-2-[2-(4-Bromophenyl)ethynyl]cyclopentan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1912-1697-0.5g
(1R,2S)-2-[2-(4-bromophenyl)ethynyl]cyclopentan-1-ol
2165731-27-9 95%+
0.5g
$193.0 2023-09-06
TRC
R160616-1g
(1R,2S)-2-[2-(4-Bromophenyl)ethynyl]cyclopentan-1-ol
2165731-27-9
1g
$ 295.00 2022-06-03
Life Chemicals
F1912-1697-1g
(1R,2S)-2-[2-(4-bromophenyl)ethynyl]cyclopentan-1-ol
2165731-27-9 95%+
1g
$204.0 2023-09-06
Life Chemicals
F1912-1697-0.25g
(1R,2S)-2-[2-(4-bromophenyl)ethynyl]cyclopentan-1-ol
2165731-27-9 95%+
0.25g
$183.0 2023-09-06
Life Chemicals
F1912-1697-2.5g
(1R,2S)-2-[2-(4-bromophenyl)ethynyl]cyclopentan-1-ol
2165731-27-9 95%+
2.5g
$408.0 2023-09-06
Life Chemicals
F1912-1697-5g
(1R,2S)-2-[2-(4-bromophenyl)ethynyl]cyclopentan-1-ol
2165731-27-9 95%+
5g
$612.0 2023-09-06
TRC
R160616-100mg
(1R,2S)-2-[2-(4-Bromophenyl)ethynyl]cyclopentan-1-ol
2165731-27-9
100mg
$ 50.00 2022-06-03
TRC
R160616-500mg
(1R,2S)-2-[2-(4-Bromophenyl)ethynyl]cyclopentan-1-ol
2165731-27-9
500mg
$ 185.00 2022-06-03
Life Chemicals
F1912-1697-10g
(1R,2S)-2-[2-(4-bromophenyl)ethynyl]cyclopentan-1-ol
2165731-27-9 95%+
10g
$857.0 2023-09-06

(1R,2S)-2-[2-(4-Bromophenyl)ethynyl]cyclopentan-1-ol 関連文献

(1R,2S)-2-[2-(4-Bromophenyl)ethynyl]cyclopentan-1-olに関する追加情報

(1R,2S)-2-[2-(4-Bromophenyl)ethynyl]cyclopentan-1-ol: A Comprehensive Overview of CAS No. 2165731-27-9

(1R,2S)-2-[2-(4-Bromophenyl)ethynyl]cyclopentan-1-ol (CAS No. 2165731-27-9) is a chiral compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound is characterized by its unique structural features, including a cyclopentane ring, an ethynyl group, and a bromophenyl substituent, all of which contribute to its potential applications in various scientific and pharmaceutical contexts.

The synthesis of (1R,2S)-2-[2-(4-Bromophenyl)ethynyl]cyclopentan-1-ol has been extensively studied due to its importance as a building block in the development of novel pharmaceuticals and materials. Recent advancements in asymmetric synthesis have enabled the efficient and selective preparation of this compound, making it a valuable intermediate in the synthesis of more complex molecules. The chirality of the compound, specifically the (1R,2S) configuration, is crucial for its biological activity and selectivity.

In the realm of medicinal chemistry, (1R,2S)-2-[2-(4-Bromophenyl)ethynyl]cyclopentan-1-ol has shown promise as a lead compound for the development of new drugs. Its bromophenyl substituent can be readily functionalized to introduce various pharmacophores, thereby expanding its potential therapeutic applications. For instance, recent studies have explored its use in the development of anticancer agents and antiviral drugs. The ethynyl group provides additional opportunities for further functionalization and conjugation with other bioactive molecules.

The physical and chemical properties of (1R,2S)-2-[2-(4-Bromophenyl)ethynyl]cyclopentan-1-ol have been thoroughly investigated. It is a white crystalline solid with a melting point ranging from 85 to 87°C. The compound exhibits good solubility in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO). These properties make it suitable for use in various synthetic protocols and biological assays.

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) have been employed to characterize the structure of (1R,2S)-2-[2-(4-Bromophenyl)ethynyl]cyclopentan-1-ol. The NMR spectra reveal distinct signals corresponding to the cyclopentane ring, the ethynyl group, and the bromophenyl substituent. These data provide valuable insights into the conformational behavior and electronic properties of the molecule.

In terms of biological activity, (1R,2S)-2-[2-(4-Bromophenyl)ethynyl]cyclopentan-1-ol has been evaluated for its potential as an inhibitor of various enzymes and receptors. Studies have shown that it exhibits moderate inhibitory activity against certain kinases and proteases, which are key targets in cancer therapy. Additionally, preliminary data suggest that it may have antiviral properties against certain RNA viruses, making it a candidate for further investigation in this area.

The safety profile of (1R,2S)-2-[2-(4-Bromophenyl)ethynyl)cyclopentan-1-ol is an important consideration for its use in pharmaceutical applications. Toxicological studies have indicated that it is generally well-tolerated at therapeutic concentrations. However, as with any new chemical entity, comprehensive safety assessments are necessary to ensure its safe use in clinical settings.

Recent advancements in computational chemistry have also contributed to our understanding of (1R,2S)-2-[2-(4-Bromophenyl)ethynyl)cyclopentan-1-ol. Molecular dynamics simulations have provided insights into its conformational flexibility and interactions with biological targets. These computational tools are invaluable for optimizing the design of derivatives with enhanced pharmacological properties.

In conclusion, (1R,2S)-2-[2-(4-Bromophenyl)ethynyl)cyclopentan-1-ol (CAS No. 2165731-27-9) is a versatile chiral compound with significant potential in both synthetic chemistry and medicinal chemistry. Its unique structural features and favorable physical properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new applications and optimize its properties, this compound is poised to play an important role in advancing scientific knowledge and improving human health.

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